4-Bromo-1H-indazol-6-ol
Overview
Description
4-Bromo-1H-indazol-6-ol is a heterocyclic compound that features a bromine atom at the fourth position and a hydroxyl group at the sixth position on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-bromo-1h-indazol-6-ol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases like CHK1, CHK2, and SGK can disrupt cell cycle progression and DNA repair mechanisms, potentially leading to cell death .
Biochemical Pathways
Given its potential role in inhibiting kinases, it can be inferred that it may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
Given its potential role in inhibiting kinases, it can be inferred that it may lead to disruption of cell cycle progression and dna repair mechanisms, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM .
Cellular Effects
Indazole derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Molecular Mechanism
Indazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine, which leads to the formation of 4-bromo-1H-indazole . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indazol-6-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can form additional rings through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) are often used.
Major Products:
Substitution Products: Various substituted indazoles.
Oxidation Products: Oxidized derivatives of the indazole ring.
Reduction Products: Reduced forms of the indazole derivatives.
Scientific Research Applications
4-Bromo-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
- 4-Fluoro-1H-indazol-6-ol
- 4-Chloro-1H-indazol-6-ol
- 4-Iodo-1H-indazol-6-ol
Comparison: 4-Bromo-1H-indazol-6-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its fluoro, chloro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-bromo-1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEDVJFAFWXQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646153 | |
Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-75-2 | |
Record name | 4-Bromo-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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